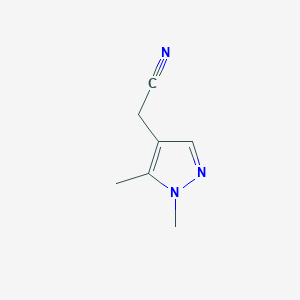
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Descripción general
Descripción
“(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, N-alkylated pyrazolyl compounds were synthesized via a one-step process by the condensation of (3,5-dimethyl-1Hpyrazol-1-yl)methanol A with appropriate primary amines .Molecular Structure Analysis
The molecular structure of “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives, including “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile”, have been found to be versatile synthetic intermediates. They can undergo various chemical reactions to form structurally diverse compounds .Physical And Chemical Properties Analysis
“(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” has a predicted boiling point of 271.8±25.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa value is predicted to be 1.75±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metallomacrocyclic Complexes
- Application : The synthesis of new hybrid pyrazole ligands and their use in creating metallomacrocyclic palladium(II) complexes. These complexes demonstrate unique properties in solution and potential applications in the field of inorganic chemistry (Guerrero et al., 2008).
Extraction of Metal Ions
- Application : Utilizing pyrazole ligands derived from 1,5-Dimethyl-1H-pyrazol-4-yl for the selective extraction of iron and cadmium ions from aqueous solutions, indicating potential uses in environmental chemistry and metal recovery processes (Lamsayah et al., 2015).
Synthesis of Functionalized Azoles
- Application : Development of novel synthetic routes to azoles containing coordinating substituents, offering new pathways for the synthesis of compounds with potential applications in coordination chemistry (Lammers et al., 1995).
Antifungal and Antibacterial Activities
- Application : Investigation of the antifungal and antibacterial activities of N,N,N',N'-tetradentate pyrazoly compounds. This research suggests potential uses in medical and pharmaceutical applications, particularly in developing new antifungal agents (Abrigach et al., 2016).
Solar Energy Materials
- Application : Exploration of organic compounds based on 1,5-Dimethyl-1H-pyrazol-4-yl as photovoltaic materials. The study focuses on their potential in enhancing the efficiency of solar cells, indicating a promising avenue in renewable energy research (Zeyada et al., 2008).
Heterocyclic Synthesis
- Application : Utilization in the synthesis of various heterocyclic compounds, demonstrating the versatility of 1,5-Dimethyl-1H-pyrazol-4-yl in organic synthesis and potential applications in developing new pharmaceuticals or materials (Fadda et al., 2012).
Antitumor Agents
- Application : Development of pyrazole-based heterocycles as potential antitumor agents. This research opens new pathways in the search for effective cancer treatments (Farag et al., 2010).
Direcciones Futuras
The future directions for the research and development of “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” and other pyrazole derivatives are promising. Their diverse and valuable synthetic, biological, and photophysical properties make them highly desirable for various applications in the fields of biology, physical-chemical science, material science, and industry .
Propiedades
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSZASAYUGLBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
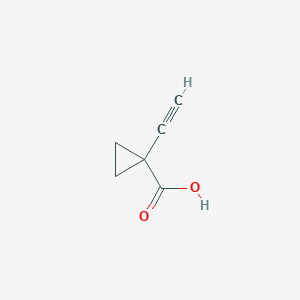



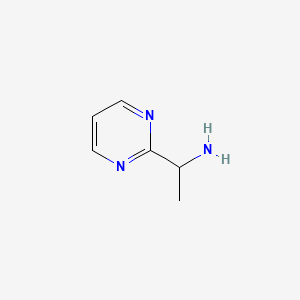
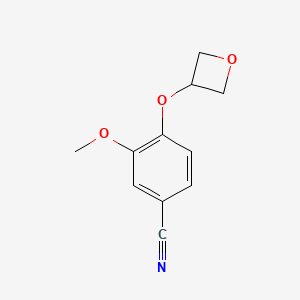
![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
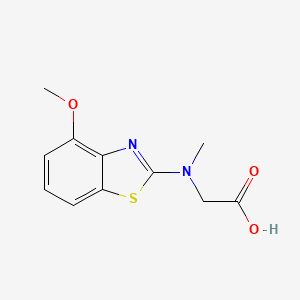

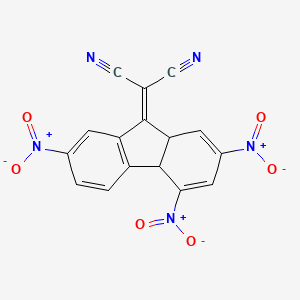
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
